molecular formula C40H71K2N3O15P2 B12830622 dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate

dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate

Cat. No.: B12830622
M. Wt: 974.1 g/mol
InChI Key: OVVOUUAORPNYCA-NELKYSATSA-L
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Description

Dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate is a complex organic compound with significant biochemical and industrial relevance. This compound features a unique structure that includes a pyrimidine base, a sugar moiety, and a phosphate group, making it a versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine base, followed by the attachment of the sugar moiety through glycosylation reactions. The final step involves the phosphorylation of the sugar derivative to introduce the phosphate group. Reaction conditions often require the use of protecting groups to prevent side reactions and ensure the correct functionalization of the molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions. The use of biocatalysts and enzymatic processes can also be explored to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-

Properties

Molecular Formula

C40H71K2N3O15P2

Molecular Weight

974.1 g/mol

IUPAC Name

dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate

InChI

InChI=1S/C40H73N3O15P2.2K/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-32(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-60(52,58-59(49,50)51)55-31-33-37(46)38(47)39(57-33)43-28-27-34(41)42-40(43)48;;/h27-28,32-33,37-39,46-47H,3-26,29-31H2,1-2H3,(H2,41,42,48)(H2,49,50,51);;/q;2*+1/p-2/t32-,33-,37-,38-,39-,60?;;/m1../s1

InChI Key

OVVOUUAORPNYCA-NELKYSATSA-L

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[K+].[K+]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[K+].[K+]

Origin of Product

United States

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